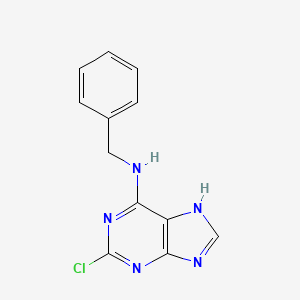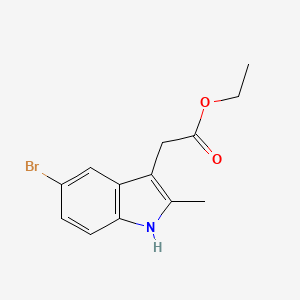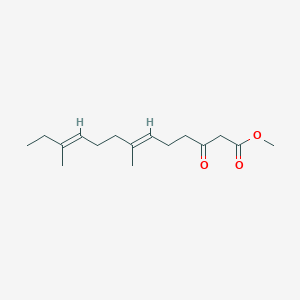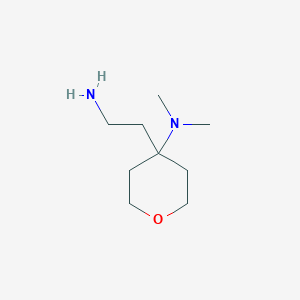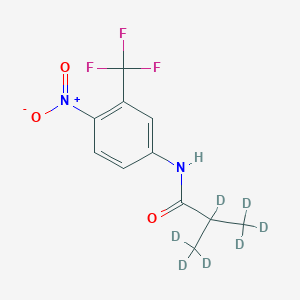
N-(3-Phenylallyl)phthalimide
Descripción general
Descripción
“N-(3-Phenylallyl)phthalimide” is a chemical compound with the linear formula C17H13NO2 . It is not intended for human or veterinary use and is used only for research.
Synthesis Analysis
The synthesis of N-phthalimide derivatives, including “N-(3-Phenylallyl)phthalimide”, often involves the condensation of equimolar amounts of phthalic anhydride and amines .Molecular Structure Analysis
The molecular structure of “N-(3-Phenylallyl)phthalimide” and its derivatives has been studied extensively . The phthalimide moieties of these compounds are essentially planar, while the phenyl ring shows a consistent twist from the phthalimide plane .Chemical Reactions Analysis
The activation of the aldehyde by the acidic NH moiety of phthalimide increases the carbonyl electrophilicity, followed by the nucleophilic attack of the isocyanide to the carbonyl group of the aldehyde .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-Phenylallyl)phthalimide” and its derivatives have been investigated . These compounds exhibit thermal, electrochemical, and optical properties .Aplicaciones Científicas De Investigación
Herbicide Development
N-(3-Phenylallyl)phthalimide: derivatives have been explored for their potential as herbicides . Research indicates that these compounds can inhibit protoporphyrinogen oxidase (PPO), an enzyme crucial for chlorophyll and heme biosynthesis. This inhibition can lead to the development of novel, low-toxicity, and broad-spectrum herbicides .
Antimicrobial Agents
Phthalimide derivatives, including N-(3-Phenylallyl)phthalimide , have been synthesized and evaluated for their antimicrobial properties. Some derivatives have shown significant activity against bacteria such as Bacillus subtilis and Pseudomonas aeruginosa, comparing favorably with standard antibiotics .
Antioxidant Properties
In the quest for new antioxidants, N-(3-Phenylallyl)phthalimide derivatives have been assessed for their ability to act as antioxidants . These compounds have the potential to neutralize free radicals, which are implicated in various diseases and aging processes .
Anti-inflammatory Applications
The anti-inflammatory potential of N-(3-Phenylallyl)phthalimide derivatives has been investigated. These compounds could serve as leads for the development of new anti-inflammatory drugs, with some showing comparable activity to existing medications .
Safety and Hazards
Direcciones Futuras
The future directions for “N-(3-Phenylallyl)phthalimide” and its derivatives include further exploration of their thermal, optical, electrochemical, and luminescent properties . There is also interest in their potential use in organic-based devices such as photovoltaic cells and light-emitting diodes .
Mecanismo De Acción
Target of Action
N-(3-Phenylallyl)phthalimide is a derivative of phthalimides . Phthalimides are a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials . .
Mode of Action
Phthalimides, in general, are known to interact with various biological targets due to their structural versatility .
Biochemical Pathways
Phthalimides and their derivatives have been studied for their antineoplastic activities against cancer cells .
Result of Action
Some phthalimido-thiazolidine-2-4-dione derivatives have shown antiproliferative activity against cancer cells, reduced the ability to form new clones, and induced necrosis and apoptosis .
Propiedades
IUPAC Name |
2-[(E)-3-phenylprop-2-enyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c19-16-14-10-4-5-11-15(14)17(20)18(16)12-6-9-13-7-2-1-3-8-13/h1-11H,12H2/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDPOCGNHFKZBR-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56866-32-1 | |
| Record name | N-(3-PHENYLALLYL)PHTHALIMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



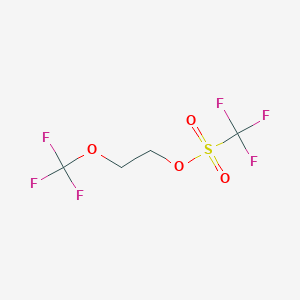
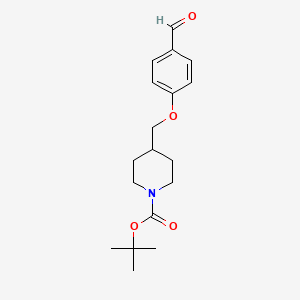
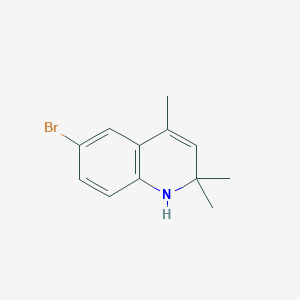
![2-[(S)-1-(tert-Butoxycarbonylamino)-2-methylpropyl]oxazole-4-carboxylic acid](/img/structure/B1366516.png)

![5-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1366521.png)

